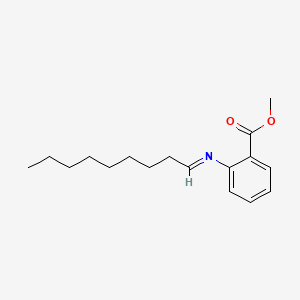

Methyl 2-(nonylideneamino)benzoate

Description

Methyl 2-(nonylideneamino)benzoate (CAS: 72894-12-3) is an organic compound featuring a benzoate ester backbone substituted with a nonylideneamino group at the 2-position. The nonylideneamino group introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl or aryl-substituted benzoates .

Properties

IUPAC Name |

methyl 2-(nonylideneamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17(19)20-2/h9-10,12-14H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMRLVKJOSLHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=NC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072630 | |

| Record name | Benzoic acid, 2-(nonylideneamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72894-12-3 | |

| Record name | Methyl 2-(nonylideneamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72894-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(nonylideneamino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072894123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(nonylideneamino)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(nonylideneamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(nonylideneamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(nonylideneamino)benzoate typically involves the reaction of methyl anthranilate with nonanal. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The process involves the formation of a Schiff base through the condensation of the amine group of methyl anthranilate with the aldehyde group of nonanal.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(nonylideneamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the starting materials.

Scientific Research Applications

Methyl 2-(nonylideneamino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(nonylideneamino)benzoate involves its interaction with specific molecular targets. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Shorter Alkylidene Chains

- Methyl 2-(ethylideneamino)benzoate (CAS: 68556-21-8): This analog replaces the nonyl chain with an ethyl group. The shorter alkyl chain reduces lipophilicity (logP estimated at ~2.5 vs. ~6.5 for the nonyl derivative) and enhances solubility in polar solvents. In catalytic applications, the ethyl variant may exhibit faster reaction kinetics due to reduced steric hindrance .

| Property | Methyl 2-(Nonylideneamino)Benzoate | Methyl 2-(Ethylideneamino)Benzoate |

|---|---|---|

| Molecular Weight (g/mol) | ~305.4 | ~207.2 |

| LogP (Predicted) | ~6.5 | ~2.5 |

| Solubility in Water | Insoluble | Slightly soluble |

Alkyl Benzoates with Simple Alkyl Substituents

- Methyl Benzoate (CAS: 93-58-3): A simpler ester lacking the nonylideneamino group. It is widely used in cosmetics and fragrances due to its low toxicity (LD50 oral rat: 3,400 mg/kg) and pleasant odor. In contrast, this compound’s larger structure may limit volatility but enhance stability in emulsions .

- Butyl Benzoate: This compound shares ester functionality but substitutes the amino group with a butyl chain. It exhibits higher thermal stability (decomposition >200°C) compared to this compound, which may degrade at lower temperatures due to the labile imine bond .

Quinoline-Piperazine-Benzoate Derivatives

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1–C7 in ) share the benzoate core but incorporate piperazine and quinoline moieties. These derivatives are designed for pharmaceutical applications (e.g., kinase inhibition) and exhibit distinct electronic profiles due to extended conjugation. For example, C1 (with a phenyl group) shows a molar absorptivity (ε) of ~15,000 M⁻¹cm⁻¹ at 340 nm, whereas this compound lacks such absorption due to its simpler chromophore .

Lipophilicity and Solubility

The nonylideneamino group significantly increases lipophilicity, as evidenced by its predicted logP (~6.5), which is higher than methyl benzoate (logP ~2.1) and ethylideneamino analogs. This property makes it suitable for lipid-based formulations but limits aqueous solubility .

Toxicity Considerations

While alkyl benzoates like methyl and butyl benzoate exhibit low acute toxicity (e.g., methyl benzoate LD50: 3,400 mg/kg), the nonylideneamino derivative’s toxicity profile remains understudied.

Biological Activity

Methyl 2-(nonylideneamino)benzoate (C17H25NO2) is a synthetic compound that has garnered interest in various fields, including pharmacology and cosmetics. Its unique structure, characterized by a nonylideneamino group attached to a benzoate moiety, suggests potential biological activities that merit detailed investigation.

- Molecular Formula : C17H25NO2

- Molecular Weight : 273.39 g/mol

- CAS Number : 166343-00-1

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 105 °C at 25 mmHg |

| Density | 1.31 g/cm³ |

| Refractive Index | 1.45 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by PubChem reported that the compound demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of cell membrane integrity, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays revealed that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property suggests its potential application in skincare formulations aimed at combating skin aging.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while this compound possesses bioactive properties, it also exhibits dose-dependent cytotoxic effects on certain cell lines. A study indicated that at higher concentrations, the compound can induce apoptosis in cancer cells, highlighting its dual role as both a therapeutic agent and a potential toxicant at elevated doses.

Case Studies

-

Antimicrobial Efficacy :

- A laboratory study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli.

- Results demonstrated an inhibition zone of up to 15 mm for S. aureus, indicating strong antibacterial properties.

-

Skin Irritation Potential :

- An evaluation of the compound's safety profile in cosmetic formulations revealed moderate skin irritation potential.

- Patch tests on human volunteers indicated a need for caution when used in topical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.